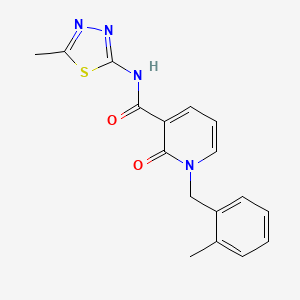

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,2-dihydropyridine core substituted with a 2-methylbenzyl group at position 1, a 2-oxo moiety, and a carboxamide linkage to a 5-methyl-1,3,4-thiadiazole ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in kinase inhibition or antimicrobial applications.

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-6-3-4-7-13(11)10-21-9-5-8-14(16(21)23)15(22)18-17-20-19-12(2)24-17/h3-9H,10H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMALUXLGALSYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with chloroacetyl chloride under acidic conditions. The resulting intermediate is then reacted with 2-methylbenzylamine to introduce the benzyl group

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Primary or secondary amines.

Substitution: Substituted thiadiazoles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance:

- Case Study : A derivative of a related thiadiazole compound was tested against various cancer cell lines (SKNMC, HT-29, PC3) using the MTT assay. While none surpassed doxorubicin's efficacy, some derivatives showed promising activity against neuroblastoma and colon cancer cell lines .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated favorable interactions with the enzyme's active site, warranting further investigation into its anti-inflammatory capabilities .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Recent studies have shown that derivatives of thiadiazole exhibit activity against various bacterial strains:

- Case Study : A related study synthesized several thiadiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Several compounds demonstrated significant inhibition zones compared to control groups .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may also possess neuroprotective properties. In particular, studies have indicated that certain thiadiazole derivatives can protect neuronal cells from oxidative stress-induced damage .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The thiadiazole ring plays a crucial role in crossing cellular membranes and binding to biological targets.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Properties

Electronic and Steric Effects

Functional Group Impact

- Carboxamide vs. Sulfonamide : Carboxamides (target, compounds 1–4) generally exhibit neutral pH behavior, whereas sulfonamides (compounds 3, 5) are more acidic, influencing ionization and solubility .

- Spirocyclic and Piperazine Moieties : Compound 3’s spirocyclic system and compound 6’s piperazine introduce rigidity and solubility, respectively, contrasting with the target’s planar dihydropyridine core .

Hypothesized Pharmacological Implications

- Target Affinity : The thiadiazole and dihydropyridine combination in the target may improve kinase inhibition compared to compound 2’s pyridine or compound 7’s azetidine .

- Metabolic Stability: Compound 4’s cyano group and compound 6’s piperazine suggest higher metabolic resistance than the target, which lacks electron-withdrawing or solubilizing groups .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is with a molecular weight of 323.41 g/mol. The compound features a thiadiazole ring that enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole moiety. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxicity against various cancer cell lines. Notably, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide were shown to induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4e | MCF-7 | 0.28 | Induces G2/M arrest |

| Compound 4i | HepG2 | 9.6 | Apoptosis via caspase activation |

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have also been explored. Studies indicate that these compounds can inhibit the growth of various bacterial strains:

- Mechanisms : The antibacterial action is often attributed to the ability of thiadiazoles to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Table 2: Antibacterial Efficacy of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 µg/mL |

| Compound B | Escherichia coli | 20 µg/mL |

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

- In Vivo Studies : A study involving a tumor-bearing mouse model demonstrated that specific thiadiazole derivatives significantly reduced tumor growth and showed preferential targeting of cancer cells .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the thiadiazole ring and substituents on the benzyl group can enhance biological activity. For example, introducing lipophilic groups has been associated with increased cellular uptake and potency against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Condensation : Reacting a pyridine-3-carboxamide precursor with a 5-methyl-1,3,4-thiadiazol-2-amine derivative under reflux in acetonitrile or DMF.

Cyclization : Using iodine and triethylamine in DMF to facilitate cyclization, forming the thiadiazole ring .

Purification : Employing flash chromatography (e.g., ethyl acetate/hexane) or recrystallization to isolate the final product.

- Key Considerations : Reaction time (1–3 minutes for initial steps) and solvent polarity significantly impact yield. For example, acetonitrile favors rapid intermediate formation, while DMF stabilizes transition states during cyclization .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Spectroscopic Techniques :

- 1H/13C NMR : Confirms the presence of the 2-methylbenzyl group (δ 2.35 ppm for CH3) and the dihydropyridine ring (δ 6.1–6.3 ppm for olefinic protons) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and thiadiazole C=N vibrations (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 385.1) .

- Analytical Methods : Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while HPLC (>95% purity) ensures final product quality .

Q. What functional groups in the compound influence its reactivity and stability?

- Critical Groups :

- Thiadiazole Ring : Prone to nucleophilic substitution at the sulfur atom, enabling derivatization .

- Dihydropyridine Core : Susceptible to oxidation, requiring inert atmospheres (N2/Ar) during synthesis .

- Carboxamide Linker : Participates in hydrogen bonding, influencing solubility and biological target interactions .

- Stability : The compound is stable at room temperature but degrades under prolonged UV exposure or strong acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

Substituent Variation : Modify the 2-methylbenzyl group (e.g., halogenation, alkyl chain elongation) to assess impact on antimicrobial or anticancer potency .

Bioisosteric Replacement : Replace the thiadiazole ring with oxadiazole or triazole moieties to evaluate metabolic stability .

- Data Analysis : Use IC50 values (e.g., from MTT assays) and molecular docking scores (e.g., GSK-3β inhibition) to correlate structural changes with activity .

Q. What computational strategies predict the compound’s biological targets and binding modes?

- Approaches :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., GSK-3β) or antimicrobial targets (e.g., DNA gyrase) .

- MD Simulations : AMBER or GROMACS assesses binding stability over 100-ns trajectories, highlighting critical residues (e.g., Lys85 in GSK-3β) .

- Validation : Compare computational results with experimental enzymatic inhibition assays (e.g., IC50 = 2.3 µM for GSK-3β) .

Q. How can contradictions in spectral or biological data be systematically resolved?

- Case Example : Discrepancies in NMR peaks for dihydropyridine protons may arise from tautomerism.

- Resolution Steps :

Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe peak shifts indicative of tautomeric equilibria .

X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, confirming the dominant tautomer .

- Biological Replication : Repeat assays (e.g., antimicrobial disk diffusion) under standardized conditions (pH 7.4, 37°C) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.